molecular formula C19H24FN5O2 B2385954 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide CAS No. 946324-87-4

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Cat. No. B2385954
M. Wt: 373.432
InChI Key: PPHBMRIUKVENDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H24FN5O2 and its molecular weight is 373.432. The purity is usually 95%.
BenchChem offers high-quality 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide' involves the reaction of 6-ethoxy-2-methylpyrimidin-4-amine with 3-fluoro-4-methylbenzoic acid to form 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide.

Starting Materials
6-ethoxy-2-methylpyrimidin-4-amine, 3-fluoro-4-methylbenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diethyl ether, Methanol, Hydrochloric acid (HCl)

Reaction
Step 1: Dissolve 6-ethoxy-2-methylpyrimidin-4-amine (1.0 equiv) and 3-fluoro-4-methylbenzoic acid (1.1 equiv) in dry DMF., Step 2: Add DCC (1.2 equiv) to the reaction mixture and stir at room temperature for 2 hours., Step 3: Filter the resulting precipitate and wash with diethyl ether., Step 4: Dissolve the crude product in methanol and add HCl to adjust the pH to 2-3., Step 5: Filter the resulting precipitate and wash with diethyl ether., Step 6: Dry the product under vacuum to obtain 4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide.

properties

IUPAC Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-4-27-18-12-17(21-14(3)22-18)24-7-9-25(10-8-24)19(26)23-15-6-5-13(2)16(20)11-15/h5-6,11-12H,4,7-10H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHBMRIUKVENDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-ethoxy-2-methylpyrimidin-4-yl)-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.